

Spectroscopic data of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

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Compound of Interest

Compound Name: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one

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An In-Depth Technical Guide to the Spectroscopic Data of **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one**

Executive Summary

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one is a quintessential β -enaminone, a class of organic compounds renowned for their utility as versatile synthons in medicinal chemistry and materials science.^[1] The unique conjugated "push-pull" electronic system, arising from the electron-donating dimethylamino group and the electron-withdrawing benzoyl group, imparts distinct reactivity and spectroscopic characteristics.^[1] This guide provides a comprehensive analysis of the core spectroscopic data— ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry—used to characterize this compound. Authored from the perspective of a Senior Application Scientist, this document not only presents the data but also delves into the causal relationships behind the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction

The β -Enaminone Scaffold: A Privileged Motif

β -Enaminones are conjugated systems containing both an amine and a ketone functional group separated by a carbon-carbon double bond. This arrangement creates a polarized

molecule with electron-rich and electron-deficient centers, making them highly reactive and versatile intermediates in organic synthesis.^[1] Their ability to react with both electrophiles and nucleophiles has led to their use in the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity.^{[2][3][4]}

(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: An Overview

This specific enaminone, also known as 3-dimethylaminoacrylophenone, is a stable, crystalline solid at room temperature.^{[1][5][6]} Its well-defined structure and predictable reactivity make it an ideal model compound for studying the properties of the β -enaminone scaffold.

Key Compound Properties:

Property	Value	Reference
Molecular Formula	$C_{11}H_{13}NO$	[1] [7] [8]
Molecular Weight	175.23 g/mol	[1] [7] [8]
CAS Number	1201-93-0	[8] [9]
Appearance	Light yellow to green-yellow solid	[6]

| Melting Point | 91-93 °C |[\[5\]](#)[\[6\]](#)[\[8\]](#) |

The Imperative of Spectroscopic Characterization

In any chemical synthesis or drug development workflow, unambiguous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, confirming the identity, purity, and stereochemistry of a target compound. For a molecule like **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one**, each technique offers a unique piece of the structural puzzle, and together they provide a complete and validated picture.

Molecular Structure and Stereochemistry

The designation "(E)" in the compound's name refers to the stereochemistry about the C2-C3 double bond. The Entgegen configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides. In this case, the dimethylamino group on C3 and the benzoyl group on C2 are trans to each other. This specific geometry is crucial as it influences the planarity of the conjugated system and, consequently, its electronic and spectroscopic properties.

Caption: Molecular structure of **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for NMR in Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. ^1H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. ^{13}C NMR complements this by providing a count of unique carbon atoms and information about their hybridization and functional group identity.

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

- Sample Preparation: Dissolve approximately 5-10 mg of **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one** in ~0.6 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for a wide range of organic compounds and its relatively simple solvent residual peak.[10]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons and carbons resonate at 0.00 ppm, providing a reliable reference point for the chemical shift scale.[11]
- Instrumentation: Acquire spectra on a modern Fourier-transform NMR spectrometer, such as a Bruker 400 MHz instrument or equivalent.[12]
- ^1H NMR Parameters: Utilize a standard pulse sequence with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and acquire 16-32 scans for a

good signal-to-noise ratio.

- ^{13}C NMR Parameters: Employ a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

^1H NMR Spectral Data & Interpretation

The ^1H NMR spectrum provides a clear fingerprint of the molecule's proton framework.

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.90	Multiplet	-	2H	Phenyl H (ortho)
~7.40	Multiplet	-	3H	Phenyl H (meta, para)
~7.65	Doublet	~12.5	1H	Vinylic H ($\text{H}\beta$)
~5.70	Doublet	~12.5	1H	Vinylic H ($\text{H}\alpha$)
~2.95	Singlet	-	6H	$\text{N}(\text{CH}_3)_2$

Causality and Interpretation:

- Phenyl Protons (δ 7.90, 7.40): The aromatic protons appear in the expected downfield region due to the deshielding effect of the ring current. The two protons ortho to the carbonyl group are shifted further downfield (~7.90 ppm) due to the electron-withdrawing nature and magnetic anisotropy of the $\text{C}=\text{O}$ bond.
- Vinylic Protons (δ 7.65, 5.70): The two protons on the $\text{C}=\text{C}$ double bond appear as doublets due to mutual spin-spin coupling. The large coupling constant ($J \approx 12.5$ Hz) is characteristic of a trans relationship, confirming the (E)-stereochemistry. $\text{H}\beta$ is significantly downfield compared to $\text{H}\alpha$ because it is β to the carbonyl group and α to the electron-donating amino group, placing it in a more electron-rich environment within the conjugated system.

- Dimethylamino Protons (δ 2.95): The six protons of the two methyl groups are chemically and magnetically equivalent, thus appearing as a single, sharp peak integrating to 6H. Their chemical shift is typical for methyl groups attached to a nitrogen atom.

^{13}C NMR Spectral Data & Interpretation

The proton-decoupled ^{13}C NMR spectrum confirms the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment
~188.0	C1 (C=O)
~154.0	C3 (CH=C-N)
~139.0	C4 (Phenyl C, quat.)
~131.0	Phenyl CH (para)
~128.0	Phenyl CH (ortho/meta)
~92.0	C2 (=CH-C=O)
~45.0 / ~37.0	C10, C11 (N(CH ₃) ₂)

Causality and Interpretation:

- Carbonyl Carbon (δ ~188.0): The ketone carbonyl carbon is the most downfield signal, which is characteristic of this functional group due to the strong deshielding effect of the electronegative oxygen atom.
- Vinylic Carbons (δ ~154.0, ~92.0): The chemical shifts of the alkene carbons are heavily influenced by the push-pull nature of the substituents. C3 is significantly downfield due to its direct attachment to the electron-donating nitrogen. Conversely, C2 is shifted considerably upfield due to the resonance effect, which increases the electron density at this position.
- Phenyl Carbons (δ ~139.0 - ~128.0): The aromatic carbons appear in the typical range of 120-140 ppm. The quaternary carbon (C4) attached to the carbonyl group is identifiable within this range.

- Dimethylamino Carbons ($\delta \sim 45.0 / \sim 37.0$): The two methyl carbons appear in the upfield region. In some cases, due to restricted rotation around the C-N bond, these two carbons can become non-equivalent and appear as two separate signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The Role of FT-IR in Functional Group Identification

FT-IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR Data Acquisition

- Methodology: The spectrum can be acquired using the KBr wafer technique.[\[7\]](#)
- Preparation: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
- Analysis: The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm^{-1} .

FT-IR Spectral Data & Interpretation

Wavenumber (ν , cm^{-1})	Vibration Type	Functional Group
~1640-1655	C=O Stretch	Conjugated Ketone
~1580-1600	C=C Stretch	Conjugated Alkene
~1100-1300	C-N Stretch	Enamine
~3050-3100	C-H Stretch	Aromatic/Vinylic
~2800-3000	C-H Stretch	Aliphatic (Methyl)

Causality and Interpretation:

- C=O Stretch ($\nu \sim 1640-1655 \text{ cm}^{-1}$): A typical ketone C=O stretch appears around 1715 cm^{-1} . In this molecule, the carbonyl group is in conjugation with both the C=C double bond and the phenyl ring. This delocalization of electrons weakens the C=O double bond, lowering its

vibrational frequency significantly into the $\sim 1650 \text{ cm}^{-1}$ region. This is a hallmark feature of an α,β -unsaturated ketone.

- C=C Stretch ($\nu \sim 1580\text{-}1600 \text{ cm}^{-1}$): This strong absorption confirms the presence of the carbon-carbon double bond. Its intensity is enhanced by the polarity of the enaminone system.
- C-N Stretch ($\nu \sim 1100\text{-}1300 \text{ cm}^{-1}$): This band corresponds to the stretching of the carbon-nitrogen bond of the enamine moiety.

Mass Spectrometry (MS)

Principles of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Experimental Protocol: MS Data Acquisition

- Ionization Method: Electron Impact (EI) is a common method for analyzing small, volatile organic molecules. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
- Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Mass Spectrum Analysis

- Molecular Ion Peak (M^+): The spectrum will show a prominent molecular ion peak at $m/z = 175$, corresponding to the molecular weight of $\text{C}_{11}\text{H}_{13}\text{NO}$.^{[7][9]} The presence of this peak confirms the molecular formula.
- Key Fragmentation Patterns: Under EI conditions, the molecular ion can fragment in predictable ways. Key fragments for **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one** would likely include:

- m/z = 105: Loss of the dimethylaminoethenyl radical $\bullet\text{CH=CHN(CH}_3)_2$, leaving the stable benzoyl cation $[\text{C}_6\text{H}_5\text{CO}]^+$. This is often a very strong peak.
- m/z = 77: Loss of the carbonyl group from the benzoyl cation, resulting in the phenyl cation $[\text{C}_6\text{H}_5]^+$.
- m/z = 70: Cleavage alpha to the carbonyl group, resulting in the $[\text{CH=CHN(CH}_3)_2]^+$ cation.

Integrated Spectroscopic Workflow

Confirming the structure of a synthesized compound is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a cohesive and validated conclusion.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Conclusion

The spectroscopic profile of **(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one** is highly characteristic and directly reflects its unique electronic and structural features. The trans geometry is unequivocally confirmed by the large coupling constant in the ^1H NMR spectrum. The extensive conjugation and push-pull electronics are evidenced by the downfield shift of the carbonyl absorption in the FT-IR spectrum and the distinct chemical shifts of the vinylic carbons in the ^{13}C NMR spectrum. Finally, mass spectrometry validates the molecular formula and provides corroborating structural evidence through predictable fragmentation. Together, these techniques provide an unambiguous and robust characterization, which is a critical foundation for its application in research and development.

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